molecular formula C8H16O2S B1258430 Butyl 3-(methylthio)propanoate

Butyl 3-(methylthio)propanoate

Cat. No. B1258430
M. Wt: 176.28 g/mol
InChI Key: AOUVGXHIHWHVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(methylsulfanyl)propanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-(methylthio)propionic acid with butan-1-ol. It has a role as a metabolite. It is a carboxylic ester and a methyl sulfide. It derives from a 3-(methylthio)propionic acid.

Scientific Research Applications

1. Metabolism and Biochemistry Studies

Butyl 3-(methylthio)propanoate has been identified as a byproduct in the metabolism of certain thermophilic sulfur-dependent anaerobic archaea. This compound originates from the amino acid L-methionine, showcasing its role in microbial biochemical pathways (Rimbault et al., 1993).

2. Forensic Science Application

In forensic science, Butyl 3-(methylthio)propanoate has been studied as part of a set of volatile organic compounds that help distinguish human remains from those of other animals. This research is critical for improving cadaver dog training and developing more efficient portable detection devices (Rosier et al., 2015).

3. Medicinal Organometallic Chemistry

The compound has also been explored in the synthesis of organometallic compounds for potential medicinal applications. This includes the development of bioorganometallics based on antibiotic structures, although no significant antibacterial activity was observed in the synthesized compounds (Patra et al., 2012).

4. Photocatalysis and Renewable Energy

Research into renewable energy sources has utilized derivatives of Butyl 3-(methylthio)propanoate. Specifically, these derivatives have been applied in the design and synthesis of organic sensitizers for photocatalytic hydrogen production from water splitting, demonstrating significant efficiency improvements (Tiwari et al., 2015).

5. Biosynthesis of Flavor Compounds

Butyl 3-(methylthio)propanoate is also significant in the biosynthesis of volatile sulfur compounds, particularly in the fermentation industry. Its role in enhancing the flavor of products like Baijiu has been studied, using synthetic microbial communities to increase its content (Du et al., 2021).

6. Analysis of Cell Metabolism

The compound has been analyzed in the context of human umbilical vein endothelial cells (HUVEC), where it was identified as one of the volatile organic compounds metabolized by these cells. This study provides insights into cellular metabolism and potential implications for disease marker identification (Mochalski et al., 2014).

properties

Product Name

Butyl 3-(methylthio)propanoate

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

butyl 3-methylsulfanylpropanoate

InChI

InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3

InChI Key

AOUVGXHIHWHVEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCSC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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